4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative featuring a biphenyl backbone with distinct substituents: two fluorine atoms at positions 4 and 5 on the first benzene ring, a trifluoromethyl (-CF₃) group at position 4' on the second ring, and an amine (-NH₂) group at position 2.
Properties
IUPAC Name |
4,5-difluoro-2-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLBUOBIKQFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. For example, starting with 4,5-difluoro-2-nitrobenzene, the nitro group can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).
Major Products Formed:
- Substituted biphenyl derivatives.
- Oxidized products like nitroso or nitro compounds.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Its structural features allow for interactions with various biological targets.
- Anticancer Activity : A study highlighted the compound's activity against several cancer cell lines. For instance, it exhibited significant growth inhibition in OVCAR-8 and NCI-H460 cell lines, with percent growth inhibitions (PGIs) ranging from 75% to 86% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 85.26 |
| NCI-H460 | 86.61 |
| HOP-92 | 67.55 |
Antiparasitic Properties
Research indicates that similar compounds can inhibit Plasmodium falciparum, the malaria-causing parasite. The mechanism involves targeting metabolic pathways crucial for parasite survival, such as the methylerythritol 4-phosphate (MEP) pathway .
Material Science
The unique trifluoromethyl and difluoro substituents enhance the compound's properties for use in advanced materials. These features contribute to improved thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.
Case Study 1: Anticancer Studies
In a comprehensive study published in ACS Omega, researchers synthesized derivatives of the compound and evaluated their anticancer activities. The findings demonstrated that modifications to the biphenyl structure could significantly enhance cytotoxicity against various cancer cell lines .
A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on human hepatocytes compared to P. falciparum. The results indicated an IC50 value of 23.6 μM against P. falciparum and a lower IC50 of 0.8 μM against human liver cells, suggesting a need for further optimization to improve selectivity .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Biphenyl Amines
Key Observations:
Electronic Effects: The trifluoromethyl group (-CF₃) in the main compound and ’s analog introduces strong electron-withdrawing effects, reducing electron density on the biphenyl system compared to fluorine-only analogs (e.g., ). This enhances stability against oxidation and may improve metabolic resistance in pharmaceutical contexts. The nitro (-NO₂) groups in ’s compound exert even stronger electron withdrawal than -CF₃ or F, likely resulting in lower basicity of the amine group and altered reactivity in electrophilic substitutions .
Steric and Positional Effects: The position of the amine (e.g., 2 vs. A 2-amine (as in the main compound) may exhibit stronger intramolecular interactions due to proximity to substituents. Substituents on different rings (e.g., 4,5-F on the first ring vs. 3',4'-F on the second ring in ) alter steric hindrance and molecular packing, as seen in the crystal structure analysis of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, which shows N–H···O hydrogen bonds stabilizing the lattice .
Physical Properties :
- Fluorinated analogs (e.g., ) typically exhibit higher melting points and lower solubility in polar solvents due to increased hydrophobicity. For example, a related trifluoroborane salt in has a melting point >275°C, suggesting similar trends for the main compound .
Biological Activity
4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with two fluorine atoms at the 4 and 5 positions and a trifluoromethyl group at the para position. Its molecular formula is C13H8F5N, with a molecular weight of 287.23 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and bioavailability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is particularly noted for increasing the potency of various drugs by enhancing their interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of fluorinated compounds. For instance, compounds containing trifluoromethyl groups have shown increased efficacy against viral enzymes such as RNA polymerases. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar trends observed in related compounds .
Anticancer Properties
Fluorinated biphenyl derivatives have also been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication or cancer cell survival.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling.
- Cytotoxicity : Studies indicate that fluorinated compounds can enhance cytotoxicity against specific cancer cell lines through reactive oxygen species (ROS) generation .
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of similar fluorinated compounds against hepatitis C virus (HCV), derivatives showed IC50 values ranging from 0.2 to 0.35 μM, indicating potent antiviral activity . While specific data on this compound is limited, its structural analogs suggest promising antiviral potential.
Case Study 2: Anticancer Activity
A series of biphenyl derivatives were tested against various cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value of approximately 10 μM against MCF-7 breast cancer cells . This suggests that this compound could exhibit similar or enhanced activity due to its unique fluorination pattern.
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
- Step 1: React 2-bromo-4,5-difluoroaniline with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/H₂O) at 80–100°C for 12–24 hours .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 53% to 76% depending on substituent steric and electronic effects .
Validation: Confirm purity using ¹H NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and LC-MS .
Basic Characterization Techniques
Q: Which analytical methods are essential for characterizing this compound? A: Key techniques include:
- ¹H/¹³C NMR: Assign aromatic protons (e.g., coupling patterns for fluorine substituents) and confirm amine functionality (δ ~5 ppm for NH₂ in DMSO-d₆) .
- X-ray Crystallography: Resolve fluorine positional isomerism using SHELXL for refinement (e.g., anisotropic displacement parameters for fluorine atoms) .
- Mass Spectrometry: Confirm molecular weight (exact mass: ~293.06 g/mol) via high-resolution ESI-MS .
Advanced: Synthetic Yield Optimization
Q: How can researchers improve synthetic yields for this biphenylamine derivative? A: Variables to optimize:
- Catalyst System: Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency for electron-deficient aryl bromides .
- Solvent: Use microwave-assisted synthesis in DMF/H₂O to reduce reaction time (≤4 hours) and improve yields by 15–20% .
- Protecting Groups: Temporarily protect the amine (e.g., as an acetamide) to prevent side reactions during coupling .
Advanced: Resolving NMR Data Contradictions
Q: How to address conflicting ¹H NMR signals caused by fluorine anisotropy? A: Fluorine’s strong electronegativity induces complex splitting patterns. Strategies:
- Decoupling Experiments: Use ¹⁹F-¹H heteronuclear correlation (HETCOR) NMR to distinguish overlapping signals .
- Computational Modeling: Compare experimental spectra with DFT-predicted chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
Advanced: Crystal Structure Challenges
Q: What challenges arise in crystallizing this compound, and how are they resolved? A: Challenges include:
- Disorder in Fluorine Positions: Use SHELXL’s PART instruction to model partial occupancy of fluorine atoms .
- Weak Diffraction: Grow crystals via slow evaporation in dichloromethane/hexane (1:3) at 4°C to enhance crystal quality .
Advanced: Role in SDHI Fungicide Development
Q: How does this compound serve as an intermediate in succinate dehydrogenase inhibitors (SDHIs)? A: Its trifluoromethyl and fluorine groups enhance binding to fungal SDH enzymes.
- Mechanism: The amine group anchors the molecule to the enzyme’s ubiquinone site, while fluorinated substituents improve lipophilicity and bioavailability .
- SAR Studies: Modifying the biphenyl scaffold (e.g., adding methoxy groups) can reduce mammalian toxicity .
Advanced: Stability Under Reactive Conditions
Q: How stable is this amine under acidic or oxidative conditions? A: Stability tests reveal:
- Acidic Conditions (pH < 3): Protonation of the amine occurs, but the biphenyl backbone remains intact (verified via HPLC) .
- Oxidative Conditions (e.g., H₂O₂): Gradual degradation (~20% over 24 hours) due to C–N bond cleavage; stabilize using radical scavengers like BHT .
Basic: Applications in Medicinal Chemistry
Q: What role does this compound play in drug discovery? A: It serves as a key intermediate for:
- Antifungal Agents: SDHIs like fluxapyroxad analogs .
- Kinase Inhibitors: The trifluoromethyl group enhances target selectivity in ATP-binding pockets .
Advanced: Computational Modeling for Reactivity
Q: How can DFT calculations predict reactivity in further functionalization? A: Model the HOMO/LUMO distribution to identify nucleophilic/electrophilic sites:
- HOMO Localization: The amine group is reactive toward electrophiles (e.g., acyl chlorides) .
- LUMO Analysis: The trifluoromethyl group directs electrophilic substitution to the para position .
Advanced: Environmental Impact Assessment
Q: What are the ecotoxicological risks of this compound? A: Preliminary data (OECD 201 guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
